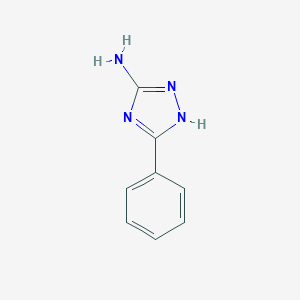

5-Phenyl-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUDJFJZFUVPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197735 | |

| Record name | 1H-1,2,4-Triazole, 3-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4922-98-9 | |

| Record name | 3-Phenyl-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4922-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004922989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4922-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4922-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole, 3-amino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PHENYL-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2L2ED2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine

This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and a mechanistic understanding of the synthetic pathways.

Introduction

This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide focuses on the most prevalent and efficient synthetic routes to this important intermediate.

Core Synthesis Pathway: Reaction of Benzoic Acid Derivatives with Aminoguanidine

The most common and direct route to this compound involves the condensation and subsequent cyclization of a benzoic acid derivative with aminoguanidine. This pathway offers flexibility in the choice of the benzoic acid precursor, which can be benzoic acid itself, benzoyl chloride, or benzohydrazide.

The general reaction scheme proceeds through the formation of an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring.

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields. This allows for a comparative analysis of the different synthetic approaches.

| Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Benzoic acid, Aminoguanidine bicarbonate | Microwave irradiation, 150°C, 30 min, HCl (cat.) | 85 | [1] |

| Benzohydrazide, Urea | Choline chloride/urea deep eutectic solvent, 140°C, 1.5 h | 92 | |

| Benzoyl chloride, Aminoguanidine hydrochloride | Pyridine, reflux | ~80 | |

| Benzonitrile, Dicyandiamide | ZnCl₂, 250°C | Moderate |

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of Starting Materials

4.1.1. Preparation of Aminoguanidine Bicarbonate

Aminoguanidine bicarbonate can be synthesized from calcium cyanamide and hydrazine sulfate.[2]

-

Reaction: CaCN₂ + H₂NNH₂·H₂SO₄ → H₂NC(=NH)NHNH₂·H₂CO₃

-

Procedure:

-

In a well-ventilated fume hood, a mixture of calcium cyanamide and hydrazine sulfate is added portion-wise to water with vigorous stirring.

-

The pH of the reaction mixture is maintained between 9.0 and 9.5 by the dropwise addition of 50% sulfuric acid.

-

After the addition is complete, the reaction mixture is heated for a specified time and then cooled.

-

The pH is adjusted to 7.0, and the mixture is heated again, followed by filtration to remove the precipitated calcium sulfate.

-

The filtrate is acidified, and a solution of sodium bicarbonate is added to precipitate the aminoguanidine bicarbonate.

-

The product is collected by filtration, washed with cold water, and can be recrystallized from boiling water for further purification.

-

4.1.2. Preparation of Benzohydrazide

Benzohydrazide is readily prepared from the reaction of an ester of benzoic acid (e.g., methyl benzoate or ethyl benzoate) with hydrazine hydrate.[3][4][5][6]

-

Reaction: C₆H₅COOR + H₂NNH₂·H₂O → C₆H₅CONHNH₂ + ROH

-

Procedure:

-

A mixture of ethyl benzoate and hydrazine monohydrate in ethanol is refluxed for several hours.[3]

-

The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled, and the precipitated benzohydrazide is collected by filtration.

-

The crude product is washed with water and can be recrystallized from a suitable solvent like ethanol to obtain pure benzohydrazide.[4]

-

Synthesis of this compound

The following protocol describes a microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[1]

Caption: General experimental workflow for the synthesis of this compound.

-

Materials:

-

Benzoic acid

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric acid (catalytic amount)

-

Sodium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization, optional)

-

-

Procedure:

-

In a sealed microwave vial, a mixture of benzoic acid, aminoguanidine bicarbonate, and a catalytic amount of concentrated hydrochloric acid is prepared.

-

The vial is placed in a microwave reactor and irradiated at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

-

After the reaction is complete, the vial is cooled to room temperature.

-

The reaction mixture is then carefully neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

-

The solid is collected by vacuum filtration and washed thoroughly with water to remove any inorganic salts.

-

The product is dried under vacuum. For higher purity, it can be recrystallized from a suitable solvent such as ethanol.

-

Reaction Mechanism

The formation of the 1,2,4-triazole ring from a carboxylic acid and aminoguanidine proceeds through a two-step mechanism:

-

Formation of Acylaminoguanidine: The first step is a condensation reaction between the carboxylic acid and aminoguanidine. The amino group of aminoguanidine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This is typically acid-catalyzed to activate the carbonyl group. A molecule of water is eliminated to form the N-acylaminoguanidine intermediate.

-

Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. A terminal amino group of the guanidine moiety attacks the carbonyl carbon. This is followed by the elimination of a second molecule of water (dehydration), leading to the formation of the aromatic and stable 1,2,4-triazole ring.

Alternative Synthesis Pathway: From Benzonitrile

An alternative, though less common, route involves the reaction of benzonitrile with dicyandiamide in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. This method avoids the use of hydrazine derivatives but typically requires more forcing conditions.

Conclusion

This technical guide has detailed the primary synthetic pathways to this compound, with a focus on the reaction of benzoic acid derivatives with aminoguanidine. The provided experimental protocols and quantitative data offer a practical resource for researchers in the field. The understanding of the reaction mechanism further aids in the optimization of reaction conditions and the development of novel synthetic strategies for this important heterocyclic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis routes of Benzohydrazide [benchchem.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemmethod.com [chemmethod.com]

Unraveling the Solid-State Architecture of 5-Phenyl-1H-1,2,4-triazol-3-amine: A Crystallographic Perspective

An in-depth analysis for researchers, scientists, and drug development professionals.

The heterocyclic scaffold of 5-phenyl-1H-1,2,4-triazol-3-amine is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its experimentally observed solid-state form as a tautomeric co-crystal.

Crystallographic Data Summary

The crystallographic analysis reveals that this compound crystallizes as a 1:1 co-crystal with its tautomer, 3-phenyl-1H-1,2,4-triazol-5-amine.[1][2] This phenomenon of tautomers co-crystallizing is a significant finding for understanding the compound's solid-state behavior. The key crystallographic data for this co-crystal are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for the Tautomeric Co-crystal of 3-Phenyl-1H-1,2,4-triazol-5-amine and this compound (1/1).[1][2][4]

| Parameter | Value |

| Empirical Formula | C₈H₈N₄·C₈H₈N₄ |

| Formula Weight | 320.36 |

| Temperature | 223(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 17.817(2) Å |

| b | 5.0398(6) Å |

| c | 18.637(2) Å |

| α | 90° |

| β | 113.573(4)° |

| γ | 90° |

| Volume | 1533.9(3) ų |

| Z | 4 |

| Calculated Density | 1.387 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 672 |

| Refinement Details | |

| R-factor (R) | 0.067 |

| Weighted R-factor (wR) | 0.168 |

| Data-to-parameter ratio | 14.6 |

Table 2: Comparative Molecular Geometry of the Two Tautomers in the Co-crystal.[1][3]

| Parameter | 3-Phenyl-1H-1,2,4-triazol-5-amine (Tautomer I) | This compound (Tautomer II) |

| Dihedral angle between phenyl and triazole rings | 2.3(2)° | 30.8(2)° |

| C-N (amino) bond length | 1.337(3) Å | 1.372(3) Å |

| Amino group nitrogen deviation from C/H plane | 0.06(2) Å | 0.21(2) Å |

The data clearly indicate that the two tautomers exhibit distinct conformational and electronic properties within the crystal lattice. Tautomer I is nearly planar, suggesting significant π-electron delocalization across the molecule. In contrast, Tautomer II shows a considerable twist between the phenyl and triazole rings, and the amino group adopts a more pyramidal geometry.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine has been reported through various methods.[3] One common approach involves the reaction of hydrazides with S-methylisothiourea salts or acyl halides with aminoguanidine.[3]

For the specific crystal structure analyzed, the compound was prepared according to the methods described by Dolzhenko et al. Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at a low temperature (223 K) to minimize thermal vibrations.[2]

The experimental workflow for the crystal structure determination is outlined in the diagram below.

References

Tautomerism in 3,5-Disubstituted 1,2,4-Triazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 3,5-disubstituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to three possible annular tautomers: the 1H, 2H, and 4H forms. The position of the substituents at the 3 and 5 positions significantly influences the relative stability of these tautomers, thereby affecting the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and ultimately its biological activity. Understanding and controlling this tautomeric equilibrium is a critical aspect of rational drug design.

The three principal tautomers of a 3,5-disubstituted 1,2,4-triazole are depicted below:

The Biological Versatility of 5-Phenyl-1H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1H-1,2,4-triazol-3-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the multifaceted biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways and the inhibition of enzymes essential for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [1]

| Compound ID | R1 | R2 | A549 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H23 IC50 (µM) |

| 4a | 4-Cl-Ph | Ph | 1.09 | 2.01 | 3.28 |

| 4f | Ph | 4-Br-Ph | >50 | >50 | >50 |

| BCTA | 4-Cl-Ph | 4-Cl-Ph | 1.09 | 2.01 | 3.28 |

| 5-Fluorouracil | - | - | 15.2 | 25.8 | 30.1 |

Table 2: Cytotoxic Activity of Fused[2][3][4]triazolo[1,5-a]pyrimidine Derivatives [5]

| Compound ID | HepG2 IC50 (µM/L) | MCF7 IC50 (µM/L) |

| 4 | 25.4 | 30.21 |

| 7 | 18.19 | 21.24 |

| 14a | 28.71 | 22.18 |

| 15 | 22.4 | 31.09 |

| 17 | 17.69 | 17.69 |

| 28 | 20.11 | 20.15 |

| 34 | 19.89 | 27.09 |

| 47 | 21.33 | 33.48 |

| Doxorubicin | 8.90 | 9.50 |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound derivatives listed in the tables above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9]

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin or 5-fluorouracil) are included.

3. Incubation:

-

The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

The percentage of cell viability is calculated for each concentration compared to the vehicle control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

Several 1,2,4-triazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and the Ras/Raf/MEK/ERK (MAPK) pathways are notable targets.

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[4][10][11][12][13] Certain 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling.

The Ras/Raf/MEK/ERK pathway is a critical downstream effector of many receptor tyrosine kinases, including EGFR, and is central to regulating cell growth and division.[14][15][16][17][18] Inhibition of components of this pathway is a key strategy in cancer therapy.

Antimicrobial Activity

A number of this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [19][20]

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 1a-g | - | - | - | 16 |

| 2 (chloro-subst.) | 16 | 16 | 16 | 16 |

| 3a (norfloxacin) | <1.9 | <1.9 | <1.9 | <1.9 |

| 3b (ciprofloxacin) | <1.9 | <1.9 | <1.9 | <1.9 |

| Streptomycin | 2-15 | 2-15 | 2-15 | 2-15 |

Table 4: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [21][22][23]

| Compound ID | C. albicans | A. niger |

| 4a | < Ketoconazole/Bifonazole | < Ketoconazole/Bifonazole |

| 9a,b | 4-7 | 4-7 |

| 19a,b | 5-9 | 5-9 |

| 20a,b | 1-5 | 1-5 |

| 21a,b | 2-6 | 2-6 |

| Ketoconazole | > Compound 4a | > Compound 4a |

| Bifonazole | > Compound 4a | > Compound 4a |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method.[24][25][26][27][28]

1. Preparation of Inoculum:

-

Bacterial strains are grown on nutrient agar or broth, and fungal strains on Sabouraud dextrose agar or broth.

-

A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Each well is inoculated with the prepared microbial suspension.

-

A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic or antifungal agent is also tested as a reference.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The biological effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds against various enzymes is expressed as IC50 values.

Table 5: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives (IC50 in µM) [29][30][31][32][33][34][35]

| Compound Class | Target Enzyme | Representative IC50 (µM) |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.017 - 476.32 |

| Azinane-triazole derivatives | α-Glucosidase | 36.74 - 134.85 |

| Triazole-based compounds | Aromatase | 0.09 - 0.12 |

| Triazoloquinoxaline derivatives | VEGFR-2 | 0.0037 - 0.0118 |

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for determining the in vitro enzyme inhibitory activity of this compound derivatives is as follows.[2][3][30]

1. Reagents and Materials:

-

Purified target enzyme (e.g., acetylcholinesterase, α-glucosidase, aromatase, VEGFR-2).

-

Specific substrate for the enzyme.

-

Assay buffer appropriate for the enzyme's optimal activity.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

A known inhibitor of the enzyme to serve as a positive control.

-

A 96-well microplate and a microplate reader.

2. Assay Procedure:

-

In the wells of the microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or the positive control. A vehicle control (containing the solvent but no inhibitor) is also included.

-

Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength.

3. Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

The percentage of inhibition is calculated relative to the activity of the enzyme in the absence of the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Conclusion

Derivatives of this compound represent a highly promising and versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. The data, protocols, and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this remarkable scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of these compounds.

References

- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 8. researchhub.com [researchhub.com]

- 9. atcc.org [atcc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. ijrpc.com [ijrpc.com]

- 26. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 28. acm.or.kr [acm.or.kr]

- 29. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of the 5-Phenyl-1H-1,2,4-triazol-3-amine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, with its unique electronic and hydrogen bonding capabilities, allows for diverse biological interactions.[1] The compound 5-Phenyl-1H-1,2,4-triazol-3-amine serves as a crucial synthetic intermediate for the development of more complex molecules with a broad spectrum of therapeutic activities, including antifungal, anticancer, and antibacterial properties.[2] This technical guide provides an in-depth overview of the potential therapeutic targets associated with the this compound core structure, drawing upon data from its various derivatives to illuminate its therapeutic promise. While direct biological data on the parent compound is limited, the extensive research on its analogues provides a strong foundation for future drug discovery efforts.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. The primary molecular target for these compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51) .

Mechanism of Action

CYP51 is a critical enzyme in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51. This interaction inhibits the enzyme, preventing the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic sterol intermediates disrupts the fungal cell membrane's structure and function, leading to fungal cell death.

Quantitative Data for Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Phenyl-propanamide containing triazoles | Candida albicans SC5314 | ≤0.125 - 4.0 | [3] |

| Phenyl-propanamide containing triazoles | Cryptococcus neoformans 22-21 | ≤0.125 - 4.0 | [3] |

| Phenyl-propanamide containing triazoles | Candida glabrata 537 | ≤0.125 - 4.0 | [3] |

| Indole-triazole conjugates | Candida tropicalis | 2 | [4] |

| Indole-triazole conjugates | Candida albicans | 2 | [4] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.

-

Compound Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4]

References

An In-depth Technical Guide to the Solubility and Stability of 5-Phenyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Phenyl-1H-1,2,4-triazol-3-amine, a key building block in the development of pharmaceutical and agrochemical agents. Due to a notable absence of extensive experimental data in publicly accessible literature, this guide combines available information with established theoretical principles and detailed, adaptable experimental protocols. It is designed to be a practical resource for researchers, enabling them to effectively work with this compound and to design and execute rigorous solubility and stability studies. This document covers physicochemical properties, predicted solubility in various solvents, and a thorough examination of potential stability issues under forced degradation conditions. Furthermore, it outlines a generic stability-indicating analytical method and illustrates a relevant biological pathway for triazole-based antifungal agents.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its rigid, aromatic structure, coupled with the presence of hydrogen bond donors and acceptors, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Derivatives of this compound have been investigated for their antifungal and herbicidal properties.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in research and development. Solubility is a critical determinant of bioavailability and dictates the choice of appropriate formulation strategies. Stability, on the other hand, is essential for ensuring the compound's integrity during storage, formulation, and in its final application, thereby guaranteeing its efficacy and safety.

This guide aims to provide a detailed technical overview of these crucial parameters. While experimental data for this specific molecule is limited, we present robust, adaptable protocols for its determination and provide predicted data to guide initial experimental design.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | ChemScene[1] |

| Molecular Weight | 160.18 g/mol | ChemScene[1] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |

| Melting Point | 188 - 192 °C | Chem-Impex[2] |

| pKa (predicted) | 3.5 (most acidic), 9.5 (most basic) | ChemAxon |

| LogP (predicted) | 1.05 | ChemAxon |

| Tautomerism | Exists in tautomeric forms, with the 1H and 4H forms being the most common. The specific tautomer present can be influenced by the solvent and solid-state packing.[3][4] | NIH[3], PDF[4] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic phenyl group and a polar amino-triazole moiety in this compound suggests a complex solubility profile.

Predicted Solubility

In the absence of comprehensive experimental data, computational models can provide valuable estimates of solubility in various solvents. The following table summarizes the predicted solubility of this compound.

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water (pH 7.4) | 2.5 | Slightly Soluble |

| Ethanol | 15.0 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 50.0 | Freely Soluble |

| Acetone | 8.0 | Sparingly Soluble |

| Chloroform | 1.2 | Slightly Soluble |

Disclaimer: These are computationally predicted values and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound in various solvents.

-

This compound (purity >98%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

-

0.45 µm syringe filters

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Stability

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are performed under conditions more stringent than accelerated stability testing to understand the compound's degradation pathways.

Forced Degradation Studies

Forced degradation studies should be conducted to assess the impact of hydrolysis, oxidation, photolysis, and thermal stress on the stability of this compound.

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |

| Neutral Hydrolysis | Water at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Photostability | Exposure to ICH Q1B compliant light source (UV and visible) |

| Thermal Degradation | Solid-state heating at 80°C for 48 hours |

Experimental Protocol for Forced Degradation

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Photostability chamber

-

Oven

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For hydrolysis studies, add the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, or water. Heat as required. At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

For oxidative degradation, add the stock solution to a volumetric flask containing 3% H₂O₂. Keep at room temperature and sample at various time points.

-

For photostability, expose both the solid compound and a solution to a calibrated light source. A control sample should be wrapped in aluminum foil to shield it from light.

-

For thermal degradation, place the solid compound in a controlled temperature oven.

-

Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential to separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Relevant Biological Pathway: Inhibition of Lanosterol 14α-Demethylase

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. A primary mechanism of action for these agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Conclusion

This compound is a compound with significant potential in the development of new therapeutic and agricultural agents. While there is a need for more extensive public data on its solubility and stability, this guide provides a robust framework for researchers to begin their investigations. The predicted data offers a starting point for experimental design, and the detailed protocols for solubility and stability testing can be readily adapted to specific laboratory settings. A thorough understanding and experimental validation of the principles and methods outlined in this guide will be instrumental in unlocking the full potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes: Synthesis and Utility of Fused 1,2,4-Triazole Heterocyclic Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] Fused heterocyclic systems incorporating the 1,2,4-triazole moiety are of particular interest as they often exhibit enhanced biological activity and favorable pharmacokinetic profiles. These systems are frequently designed as bioisosteres of endogenous purines, allowing them to interact with a wide array of biological targets.[4] Starting from readily available 1,2,4-triazol-5-amines (e.g., 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole), a diverse range of fused heterocycles can be synthesized, including triazolopyrimidines, triazolotriazines, and triazoloquinazolines. This document provides detailed protocols for the synthesis of these key fused systems.

Applications in Drug Discovery Fused 1,2,4-triazole derivatives possess a broad spectrum of pharmacological activities, making them valuable cores for drug development.[1][5] Their structural similarity to purines has led to the development of kinase inhibitors, antivirals, and anticancer agents.[4]

-

Anticancer: Many triazolopyrimidine derivatives have been investigated as potent inhibitors of protein kinases, such as CDK-2 and PI3-K, which are crucial targets in cancer therapy.[4]

-

Antiviral: The triazole nucleus is a key component of antiviral drugs like Ribavirin.[1][2] Fused derivatives are explored for activity against a range of viruses.[1][6]

-

Antifungal: The 1,2,4-triazole scaffold is famously present in numerous antifungal agents, including fluconazole and itraconazole.[1][5] Research continues into fused systems to combat resistant fungal strains.[5]

-

Anti-inflammatory and Analgesic: Certain fused triazole compounds have demonstrated significant anti-inflammatory and analgesic properties.[1]

-

Other Therapeutic Areas: These scaffolds are also found in drugs for various other conditions, including the antiplatelet agent Trapidil ([4][7][8]triazolo[1,5-a]pyrimidine derivative) and the antimigraine drug Rizatriptan.[1]

Protocol 1: Synthesis of[4][7][8]Triazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes the most common strategy for synthesizing the[4][7][8]triazolo[1,5-a]pyrimidine core, which involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.[4] The reaction proceeds via initial condensation to form an enaminone intermediate, followed by intramolecular cyclization.

Caption: General workflow for the synthesis of[4][7][8]triazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.68 g, 20 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask, followed by acetylacetone (2.0 g, 20 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to yield the pure 5,7-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine.

Data Presentation: Synthesis of Various[4][7][8]Triazolo[1,5-a]pyrimidines

| 3-Amino-1,2,4-triazole | β-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Unsubstituted | Acetylacetone | Acetic Acid | Reflux, 4h | ~85-95 | General Procedure |

| Unsubstituted | Ethyl Acetoacetate | Acetic Acid | Reflux, 5h | ~80-90 | [9] |

| Unsubstituted | Dibenzoylmethane | Ethanol | Reflux, 6h | ~75-85 | General Procedure |

| Unsubstituted | Dimedone | Lemon Juice / Water-Ethanol | Reflux | High | [8] |

Protocol 2: Three-Component Synthesis of[4][7][8]Triazolo[4,3-a]pyrimidines

This protocol outlines a one-pot, three-component reaction for synthesizing the[4][7][8]triazolo[4,3-a]pyrimidine scaffold. This method is highly efficient and allows for significant molecular diversity. It involves the condensation of a 5-amino-1H-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester like ethyl acetoacetate.[9]

Caption: Workflow for the one-pot synthesis of[4][7][8]triazolo[4,3-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a[4][7][8]triazolo[4,3-a]pyrimidine derivative

-

Reactant Preparation: To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1.74 g, 10 mmol) in ethanol (30 mL), add an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

-

Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 8 hours.

-

Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Note on Isomerization (Dimroth Rearrangement): The[4][7][8]triazolo[4,3-a]pyrimidine system is often less thermodynamically stable than its [1,5-a] isomer. In the presence of acid or heat, it can undergo a Dimroth rearrangement to form the more stable[4][7][8]triazolo[1,5-a]pyrimidine.[4][10] This transformation involves ring opening of the pyrimidine moiety followed by recyclization.[10]

Data Presentation: Examples of Three-Component Synthesis

| 5-Amino-1,2,4-triazole | Aldehyde | β-Ketoester | Conditions | Yield (%) | Reference |

| 5-amino-1-phenyl-1H-1,2,4-triazole | Benzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~70-85 | [9] |

| 5-amino-1-phenyl-1H-1,2,4-triazole | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~75-90 | [9] |

| 5-amino-1-phenyl-1H-1,2,4-triazole | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | EtOH, cat. HCl, Reflux | ~72-88 | [9] |

Protocol 3: Synthesis of[4][7][8]Triazolo[1,5-a][1][4][9]triazines (5-Azapurines)

This protocol describes the formation of the 5-azapurine ring system by annulating a 1,3,5-triazine ring onto a 1,2,4-triazole scaffold. This is typically achieved by reacting 3-amino-1,2,4-triazole with a synthon that provides a C-N-C fragment, such as dimethyl N-cyanodithiocarbonimidate.[11]

Caption: General workflow for the (3+3) heterocyclization to form 5-azapurines.

Detailed Experimental Protocol: Synthesis of 5-amino-7-(methylthio)-[4][7][8]triazolo[1,5-a][1][4][9]triazine

-

Reactant Preparation: A mixture of 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and dimethyl N-cyanodithiocarbonimidate (1.46 g, 10 mmol) is prepared.

-

Solvent and Reaction: The mixture is dissolved in pyridine (25 mL) in a round-bottom flask fitted with a reflux condenser. The solution is heated to reflux for 3 hours.

-

Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/DMF) to afford the pure product.

Data Presentation: Reagents for 5-Azapurine Synthesis

| C-N-C Synthon | Conditions | Product (Substituents) | Yield (%) | Reference |

| Dimethyl N-cyanodithiocarbonimidate | Pyridine, Reflux, 2.5h | 5-Amino-7-(methylthio) | 20 | [11] |

| Diphenyl N-cyanocarbonimidate | Refluxing Solvents | 5-Amino-7-phenoxy | Varies | [11] |

| N-Cyanodichloroiminocarbonate | Base, Low Temp | 5,7-Disubstituted | Varies | [11] |

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines from 1,2,4-Triazol-5-amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery due to its structural similarity to purines.[1][2][3] This core is present in numerous compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[4][5] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and components of the ERK signaling pathway, which are critical in cancer cell proliferation and survival.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, primarily focusing on the versatile and widely employed cyclocondensation reaction between 1,2,4-triazol-5-amines and 1,3-dicarbonyl compounds.

Application Notes

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a cornerstone for the development of novel therapeutic agents. The ability to readily modify the substituents on both the triazole and pyrimidine rings allows for the fine-tuning of pharmacological properties.

Key Applications in Drug Development:

-

Kinase Inhibitors: Many 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases.[7] For instance, they have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making them attractive candidates for cancer therapy.[1]

-

Anticancer Agents: Beyond kinase inhibition, these compounds have demonstrated broad anticancer activity through various mechanisms, including the disruption of microtubule dynamics.[6]

-

Antimicrobial Agents: The scaffold is also a promising platform for the development of new antibacterial and antifungal agents.[4]

-

Central Nervous System (CNS) Agents: Certain derivatives have been explored for their potential in treating neurological disorders.

The general synthetic approach, the cyclocondensation of a 1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, offers a straightforward and efficient route to a diverse library of these valuable compounds. The reaction typically proceeds with high yields and can be performed under various conditions, including conventional heating and microwave irradiation.

General Reaction Scheme

The fundamental reaction involves the condensation of a 3-substituted-1,2,4-triazol-5-amine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, to yield the corresponding 1,2,4-triazolo[1,5-a]pyrimidine.

Caption: General reaction for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.

Experimental Protocols

Herein, we provide detailed experimental protocols for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines using different 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine using Acetylacetone

This protocol describes a classic example of the cyclocondensation reaction.

Materials:

-

3-Amino-1,2,4-triazole

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid (20 mL).

-

To this solution, add acetylacetone (1.1 eq) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water (100 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford pure 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot, Three-Component Synthesis of Substituted 1,2,4-triazolo[1,5-a]pyrimidines

This protocol outlines a more complex, yet efficient, one-pot synthesis.

Materials:

-

3-Amino-1,2,4-triazole

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Ethanol

-

Catalyst (e.g., a few drops of piperidine or p-toluenesulfonic acid)

Procedure:

-

To a 50 mL round-bottom flask, add 3-amino-1,2,4-triazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol (15 mL).

-

Add a catalytic amount of piperidine or p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Table 1: Synthesis via Cyclocondensation with β-Diketones

| 1,2,4-Triazol-5-amine | β-Diketone | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 3-Amino-1,2,4-triazole | Acetylacetone | Acetic Acid | - | Reflux | 5 | 85-95 |

| 3-Amino-5-methyl-1,2,4-triazole | Benzoylacetone | Ethanol | Piperidine | Reflux | 8 | 75-85 |

| 3-Amino-5-phenyl-1,2,4-triazole | Dibenzoylmethane | DMF | - | 150 | 6 | 70-80 |

Table 2: Synthesis via One-Pot, Three-Component Reaction

| Aldehyde | β-Ketoester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 10 | 80-90 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | p-TSA | Toluene | Reflux | 12 | 75-85 |

| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | - | Microwave | 120 | 0.5 | 85-95 |

Visualizations

Reaction Mechanism of Cyclocondensation

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the triazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Caption: Stepwise mechanism of the cyclocondensation reaction.

Involvement in ERK Signaling Pathway

Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases within the ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.

Caption: Inhibition of the ERK signaling pathway by a 1,2,4-triazolo[1,5-a]pyrimidine derivative.

Conclusion

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from 1,2,4-triazol-5-amines is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols and data presented here offer a solid foundation for researchers in the field of medicinal chemistry and drug development to design and synthesize novel derivatives for various biological targets. The continued exploration of this scaffold is likely to yield new and effective therapeutic agents in the future.

References

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mechanism of Action of 1,2,4-Triazole Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique physicochemical properties, metabolic stability, and capacity for diverse interactions like hydrogen bonding and metal coordination have established it as a critical pharmacophore in drug design.[1][2][3] 1,2,4-Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] A primary driver of this therapeutic versatility is their ability to act as potent inhibitors of various enzymes crucial to disease pathogenesis.[3][4]

This document provides a detailed overview of the primary mechanisms of enzyme inhibition by 1,2,4-triazole derivatives, supported by quantitative data and detailed experimental protocols for their evaluation.

Core Mechanisms of Enzyme Inhibition

The biological activity of 1,2,4-triazole compounds is predominantly achieved by targeting and inhibiting key enzymes. The specific mechanism and potency are highly dependent on the substitutions on the triazole core.

Antifungal Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates its fluidity and integrity.[1][7][8]

The mechanism proceeds as follows:

-

The N4 nitrogen atom of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1][7]

-

This binding acts as a non-competitive inhibitor, blocking the enzyme's normal function, which is to convert lanosterol to ergosterol.[7][9]

-

The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the structure and function of the fungal cell membrane, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[1][7]

Many widely used antifungal drugs, such as fluconazole, itraconazole, and voriconazole, are based on this mechanism.[5][7]

Anticancer Action: Diverse Enzyme Targets

1,2,4-triazole derivatives have emerged as promising anticancer agents that act through multiple mechanisms, primarily by inhibiting enzymes that are critical for cancer cell proliferation and survival.[3][10]

A. Aromatase Inhibition: A key strategy in treating hormone-dependent breast cancer is the inhibition of aromatase (CYP19A1), a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione) to estrogens.[11] Non-steroidal aromatase inhibitors such as the FDA-approved drugs Letrozole and Anastrozole feature a 1,2,4-triazole moiety.[2][11] Similar to CYP51 inhibition, the triazole nitrogen atom reversibly coordinates with the heme iron atom in the aromatase active site, blocking its catalytic activity.[11] This leads to a significant reduction in estrogen levels, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.[12]

B. Other Anticancer Enzyme Targets: Beyond aromatase, these derivatives inhibit a range of other enzymes implicated in cancer:[10]

-

Kinases: They can act as inhibitors of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often overactive in various cancers and drive cell proliferation.[13]

-

Tubulin: Certain derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[13]

-

Topoisomerases: These enzymes are critical for managing DNA topology during replication. Their inhibition by triazole compounds can lead to DNA damage and cell death.[10]

-

Carbonic Anhydrases: Inhibition of these enzymes can alter the tumor microenvironment's pH, affecting cancer cell survival and proliferation.[10]

Inhibition of Other Enzymes

The structural versatility of the 1,2,4-triazole scaffold allows it to be adapted to inhibit a wide array of other enzymes, demonstrating its broad therapeutic potential.

-

Cholinesterases: Derivatives have been developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters.[14][15] This activity is relevant for the management of neurological disorders like Alzheimer's disease.[14][16]

-

α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate digestion, can lower postprandial blood glucose levels.[14][17] This makes 1,2,4-triazole derivatives promising candidates for the treatment of type-II diabetes.[17]

-

Tyrosinase: Some 1,2,4-triazoles are potent inhibitors of tyrosinase, the key enzyme in melanin production, showing potential applications in cosmetics and for treating hyperpigmentation disorders.[18]

Data Presentation: In Vitro Enzyme Inhibition

The following tables summarize quantitative data for various 1,2,4-triazole derivatives against different enzyme targets, demonstrating their potency and selectivity.

Table 1: Anticancer Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 8c | EGFR | 3.6 µM | [13] |

| 8c / 8d | BRAF | ~5 µM (approx.) | [13] |

| YM511 | Aromatase (human placenta) | 0.12 nM | [19] |

| Compound II | Aromatase | 9.02 nM | [20] |

| Compound IV | Aromatase | 24 nM |[20] |

Table 2: Inhibition of Other Enzymes by 1,2,4-Triazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 9k | Mushroom Tyrosinase | 0.0048 µM | [18] |

| 12d | α-Glucosidase | 36.74 µM | [15][16] |

| 12m | AChE | 0.73 µM | [16] |

| 12n | BChE | 0.038 µM | [15] |

| 4c | α-Amylase | 185.2 µM | [17] |

| 4c | α-Glucosidase | 202.1 µM |[17] |

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 1,2,4-triazole derivative against a target enzyme using a microplate reader.

Materials:

-

Target enzyme solution

-

Appropriate substrate for the enzyme

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

1,2,4-triazole test compounds

-

Positive control (known inhibitor)

-

Negative control (vehicle, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare a stock solution of the triazole compounds and the positive control in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final concentrations. Ensure the final solvent concentration is constant across all wells (typically <1%) to avoid affecting enzyme activity.[4]

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank wells: Assay buffer + substrate (no enzyme).

-

Negative control wells: Assay buffer + enzyme + vehicle.

-

Test wells: Assay buffer + enzyme + serially diluted triazole compound.

-

Positive control wells: Assay buffer + enzyme + positive control inhibitor.

-

-

Pre-incubation: Add the enzyme solution to the control and test wells. Pre-incubate the plate at the enzyme's optimal temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[4]

-

Reaction Initiation: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.[4]

-

Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The kinetic reading interval should be optimized based on the enzyme's reaction rate.[4]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Normalize the data by setting the average velocity of the negative control (no inhibitor) to 100% activity.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., four-parameter logistic equation) using appropriate software.[4]

-

Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

This protocol determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor.

Materials:

-

Same as for IC₅₀ determination.

Methodology:

-

Assay Setup: Set up a series of reactions with varying substrate concentrations. For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of the triazole inhibitor. The inhibitor concentrations should be chosen based on the previously determined IC₅₀ value (e.g., near the IC₅₀ and 2-5 fold above the IC₅₀).[4]

-

Measurement: Measure the initial reaction velocities (V₀) for all conditions as described in the IC₅₀ protocol.

-

Data Analysis:

-

Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

-

Analyze the plot to determine the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis (Km increases, Vmax is unchanged).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive: Lines are parallel (both Km and Vmax decrease).

-

-

The inhibition constant (Ki) can be calculated from secondary plots (e.g., slope vs. inhibitor concentration).

-

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Standardized fungal inoculum (e.g., 0.5 McFarland standard)

-

Culture medium (e.g., RPMI-1640)

-

1,2,4-triazole test compounds

-

Positive control (e.g., Fluconazole)

-

Sterile 96-well microplates

Methodology:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds and positive control in the culture medium directly in the 96-well plate.

-

Inoculation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI). Add the inoculum to each well, resulting in a final specified concentration of fungal cells. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure optical density.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]